BenchChemオンラインストアへようこそ!

Lhd-221

Aryl hydrocarbon receptor IC50 CD34+ cells

LHD-221 uniquely delivers a 50-fold CD34+ cell expansion with a 17-fold in vivo engraftment increase, outperforming other AhR antagonists (e.g., CH-223191) which can show agonist activity. This high-purity (>98%), consistent lot-to-lot performance ensures reproducible HSC research, serum-free media formulation, and pre-clinical transplantation outcomes. Essential for protocols requiring defined antagonism at EC50 120 nM without transcriptome perturbation.

Molecular Formula C24H23N5OS
Molecular Weight 429.5 g/mol
CAS No. 1227633-49-9
Cat. No. B610799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLhd-221
CAS1227633-49-9
SynonymsSetmEegenin 1
Molecular FormulaC24H23N5OS
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O
InChIInChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28)
InChIKeyBGFHMYJZJZLMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LHD-221 (StemRegenin 1) AhR Antagonist and Hematopoietic Stem Cell Expansion Agent


LHD-221, also known as StemRegenin 1 (SR1) or LFU-835, is a purine-derivative small molecule that functions as a potent, cell-permeable antagonist of the aryl hydrocarbon receptor (AhR) [1]. With a molecular weight of 429.54 g/mol and the chemical formula C24H23N5OS, LHD-221 is chemically identified as 4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol [2]. Its primary mechanism involves competitive binding to AhR, thereby modulating downstream signaling pathways critical for hematopoietic stem cell (HSC) self-renewal and differentiation [1][3].

Why Not All AhR Antagonists Are Interchangeable for HSC Expansion


While several small-molecule aryl hydrocarbon receptor (AhR) antagonists exist (e.g., CH-223191, GNF351, CB7993113), they cannot be simply substituted for LHD-221 in hematopoietic stem cell (HSC) expansion protocols. LHD-221's functional profile is uniquely characterized by its integrated potency in promoting ex vivo CD34+ cell expansion and its demonstrated ability to enhance in vivo engraftment, a combination not uniformly observed across its in-class counterparts [1]. Furthermore, AhR antagonists exhibit distinct off-target profiles and varying degrees of agonist activity at higher concentrations, which can inadvertently trigger AhR-dependent transcription and confound experimental outcomes . These functional and selectivity differences underscore the necessity for a rigorous, evidence-based selection process, as detailed below.

Quantitative Evidence for LHD-221 Differentiation Against AhR Antagonist Comparators


AhR Antagonism Potency Comparison: LHD-221 vs. CH-223191

LHD-221 (SR1) exhibits an IC50 of 127 nM for antagonism of the aryl hydrocarbon receptor (AhR) in CD34+ cells, a potency that is 4.2-fold lower than the commonly used AhR antagonist CH-223191 [1]. This comparative data is critical, as it demonstrates that LHD-221's potency is not simply defined by the highest binding affinity but is instead coupled with a specific functional outcome in hematopoietic cells, as detailed in other evidence items. The context of the assay is crucial; both values are derived from cell-based systems, but LHD-221's measurement specifically in CD34+ cells provides a more direct link to its primary application [1].

Aryl hydrocarbon receptor IC50 CD34+ cells Antagonist

Functional HSC Expansion: LHD-221's 50-Fold Increase in CD34+ Cells

In a direct functional assay, culture of primary human hematopoietic stem cells (HSCs) with LHD-221 (SR1) resulted in a 50-fold increase in cells expressing the CD34 marker compared to vehicle control [1]. This potent ex vivo expansion effect is a key differentiator for LHD-221 and is quantified with an EC50 of 120 nM . Unlike some other AhR antagonists like CB7993113, which primarily demonstrate inhibition of reporter gene activity [2], LHD-221's activity is directly validated in a therapeutically relevant primary HSC expansion model. This functional readout provides a direct, quantitative basis for selecting LHD-221 over less functionally characterized alternatives for stem cell biology applications.

Hematopoietic stem cells ex vivo expansion CD34 SR1

Enhanced In Vivo Engraftment: LHD-221 Increases Repopulating Stem Cells 17-Fold

Expanding HSCs ex vivo often compromises their ability to engraft and repopulate bone marrow. LHD-221 (SR1) addresses this critical limitation. HSCs cultured with LHD-221 demonstrated a 17-fold increase in cells capable of engrafting immunodeficient mice (NSG mice) compared to control cultures [1]. This in vivo validation of preserved stem cell function is a hallmark of LHD-221's activity and is not a universal property of AhR antagonists. While compounds like GNF351 have shown in vivo activity in other contexts [2], the specific quantification of enhanced engraftment from ex vivo expanded HSCs is a distinct and powerful differentiator for LHD-221, directly addressing a major bottleneck in HSC transplantation research and therapy development.

Hematopoietic stem cells engraftment in vivo SR1

Minimal Transcriptomic Perturbation: LHD-221 Preserves HSC Identity

A key concern with ex vivo culture is the potential for significant transcriptional drift, which can alter cell identity and function. A recent transcriptomic analysis of 7-day expanded CD34+ hematopoietic stem/progenitor cells (HSPCs) revealed that LHD-221 (SR1) has a minimal effect on the transcriptome when compared to cells expanded without SR1, with only two genes being downregulated in the former [1]. This contrasts with the broader transcriptional changes that can be induced by other AhR modulators or cytokine cocktails alone. This evidence of minimal perturbation supports the use of LHD-221 for generating high-quality, functionally preserved HSCs for downstream research and clinical applications.

Hematopoietic stem cells transcriptomics ex vivo expansion SR1

Functional Differentiation: LHD-221's Lower Cytotoxicity Compared to Natural AhR Antagonist

In a comparative study of AhR antagonists for dermatological applications, the synthetic antagonist LHD-221 (SR1) was evaluated alongside a natural antagonist, Fraglide-1 (FG1). LHD-221 demonstrated a higher cytotoxic concentration (LC50) of 27.5 μM in human keratinocytes compared to FG1, indicating a more favorable safety profile in this cell type [1]. While this specific assay may not directly translate to HSC applications, it provides cross-study evidence of LHD-221's differential cellular tolerability compared to a natural product-derived AhR antagonist, further supporting its favorable profile as a research tool.

AhR antagonist cytotoxicity keratinocytes SR1

Recommended Research and Industrial Applications for LHD-221


Ex Vivo Expansion of Hematopoietic Stem Cells for Research and Therapy

LHD-221 is the gold-standard small molecule for the ex vivo expansion of primary human CD34+ hematopoietic stem and progenitor cells (HSPCs). Its ability to induce a 50-fold increase in CD34+ cells [1] while preserving their in vivo engraftment potential (17-fold increase) [1] makes it indispensable for generating sufficient cell numbers for HSC biology studies, drug screening, and pre-clinical transplantation models. Procurement of high-purity LHD-221 (>98%) is critical for ensuring reproducible, potent expansion without confounding cytotoxicity.

Modulation of AhR Signaling in Primary Human Cells

For researchers investigating the role of the aryl hydrocarbon receptor (AhR) in human hematopoietic or immune cell development, LHD-221 provides a well-characterized, potent antagonist with an IC50 of 127 nM in CD34+ cells [1]. Its validated functional effects on HSC self-renewal and differentiation offer a clear, quantitative phenotype for genetic and pharmacologic studies of the AhR pathway. When compared to other AhR antagonists like CH-223191, which can exhibit agonist activity at higher doses , LHD-221 offers a more predictable and well-documented antagonistic profile in relevant primary cell types.

Optimizing HSC Culture Media and Bioprocessing Protocols

LHD-221 is a critical component for developing and optimizing serum-free, defined culture media for HSC expansion. Its ability to promote expansion while minimally perturbing the transcriptome [1] ensures that the output cells maintain a primitive, undifferentiated state. This is essential for industrial-scale bioprocessing, where maintaining cell quality attributes is paramount. The quantitative EC50 of 120 nM for CD34+ cell expansion allows for precise media formulation and process control.

Pre-Clinical Models of HSC Transplantation and Gene Therapy

In pre-clinical research involving HSC transplantation or gene-modified HSC therapy, the use of LHD-221-expanded cells is directly linked to improved engraftment outcomes. The 17-fold increase in repopulating stem cells observed in immunodeficient mouse models [1] provides a robust, quantitative rationale for its inclusion in ex vivo culture protocols prior to transplantation. This directly addresses a key limitation of current HSC-based therapies and accelerates the development of novel treatment strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lhd-221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.